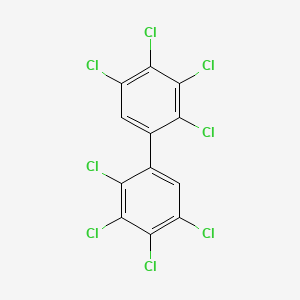

2,2',3,3',4,4',5,5'-Octachlorobiphenyl

Description

Historical Context of Polychlorinated Biphenyls (PCBs) and Environmental Presence

Polychlorinated biphenyls (PCBs) are a group of synthetic organochlorine compounds that were manufactured for a variety of industrial applications from the 1920s until their production was banned in many countries in the 1970s. youtube.comwikipedia.org Their chemical stability, non-flammability, and electrical insulating properties made them ideal for use as coolants and lubricants in transformers, capacitors, and other electrical equipment. youtube.comijshr.com PCBs were also utilized in "open applications" such as in paints, sealants, and carbonless copy paper, which allowed for their more direct release into the environment.

The widespread use and improper disposal of PCBs led to their ubiquitous presence in the environment. These compounds are highly resistant to degradation and can persist for long periods. ijshr.com They can be transported over great distances through air and water, resulting in global contamination. ijshr.com Consequently, PCBs are found in various environmental compartments, including the air, water, soil, and sediments. ijshr.com Due to their lipophilic (fat-soluble) nature, PCBs bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. youtube.com This means that concentrations of PCBs increase in organisms at higher trophic levels.

Significance of 2,2',3,3',4,4',5,5'-Octachlorobiphenyl as a High-Chlorinated Congener

This compound (PCB 194) is one of 209 different PCB congeners, distinguished by the number and position of chlorine atoms on the biphenyl (B1667301) structure. nih.gov With eight chlorine atoms, PCB 194 is classified as a highly chlorinated congener. This high degree of chlorination contributes significantly to its environmental persistence and resistance to metabolic breakdown.

The persistence of PCB 194 is highlighted in studies of its environmental fate. For instance, a mass budget model for San Francisco Bay estimated the half-life of PCB 194 in the bay to be 30 years, significantly longer than less chlorinated congeners like PCB 18, which had a half-life of four years. oup.comnih.govresearchgate.net This longevity means that even though its production has ceased, PCB 194 continues to be a long-term contaminant.

The physical and chemical properties of PCB 194 underscore its persistence. It has a high molecular weight and a high octanol-water partition coefficient (Log Kow), indicating a strong tendency to partition into fatty tissues rather than water.

Data sourced from NIST Chemistry WebBook and PubChem.

Overview of Major Research Domains concerning Polychlorinated Biphenyls

Research on polychlorinated biphenyls spans several key domains, driven by their environmental persistence and potential for adverse health effects. Major areas of investigation include:

Environmental Fate and Transport: This research focuses on understanding how PCBs move through and persist in different environmental compartments. Studies model the long-term fate of congeners like PCB 194 in ecosystems such as San Francisco Bay to predict their persistence and potential for future impact. oup.comnih.govresearchgate.net

Biotransformation and Metabolism: While generally resistant to degradation, some PCBs can be metabolized by organisms. Research in this area investigates the metabolic pathways of PCBs and the formation of hydroxylated metabolites (OH-PCBs), some of which can also be toxic. nih.gov The ability of organisms, from microorganisms to fish, to transform PCBs is a key area of study. nih.govresearchgate.net

Toxicology and Health Effects: A significant body of research has been dedicated to understanding the toxic effects of PCBs. Studies have linked PCB exposure to a range of health issues. nih.gov Research has also investigated the association between specific congeners, such as PCB 194, and various health outcomes. nih.gov

Biomonitoring: The detection of PCBs in human tissues, such as blood serum, is a critical area of research for assessing human exposure levels. Biomonitoring programs, like those conducted by the Centers for Disease Control and Prevention (CDC) and Biomonitoring California, have detected PCB 194 in a significant portion of the populations tested, providing valuable data on exposure. ewg.orgca.gov

Data from EWG/Commonweal studies and CDC biomonitoring studies.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMRKGRREZAYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074139 | |

| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35694-08-7 | |

| Record name | PCB 194 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4',5,5'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UJN9A379B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources and Environmental Input of 2,2 ,3,3 ,4,4 ,5,5 Octachlorobiphenyl

Industrial Production and Historical Release Mechanisms

Commercial production of PCBs in the United States began in 1929 and was banned in 1979 under the Toxic Substances Control Act (TSCA). epa.govwikipedia.org However, historical manufacturing and use have resulted in a lasting environmental legacy.

Polychlorinated biphenyls were not synthesized as individual congeners for commercial use. Instead, they were produced through the direct chlorination of biphenyl (B1667301) with anhydrous chlorine. cdc.gov This process resulted in complex mixtures containing a variety of PCB congeners, with the degree of chlorination controlled to achieve a target chlorine percentage by weight. epa.govcdc.gov The compound 2,2',3,3',4,4',5,5'-octachlorobiphenyl is one of 209 possible PCB congeners and would have been formed as a component within highly chlorinated mixtures. epa.govepa.gov The specific arrangement of chlorine atoms on the biphenyl rings distinguishes one congener from another. cdc.gov

The most common trade name for PCB mixtures in the United States was Aroclor, produced by Monsanto. cdc.govoto-env.com These mixtures are identified by a four-digit number, where the last two digits typically indicate the weight percentage of chlorine. epa.govcdc.govgcms.cz Consequently, this compound, being an octachlorobiphenyl (a PCB with eight chlorine atoms), is found in the more highly chlorinated Aroclor formulations. nih.gov

For instance, Aroclor 1260, with approximately 60% chlorine content, is composed of various congeners including hepta-, octa-, and nona-chlorobiphenyls. nih.gov Studies have confirmed the presence of octachlorobiphenyls in Aroclor 1260, as well as in even more chlorinated mixtures like Aroclor 1262 (62% chlorine) and Aroclor 1268 (68% chlorine). cdc.govoto-env.comresearchgate.net The exact composition could vary between batches. cdc.gov These highly chlorinated mixtures were valued for their exceptional thermal stability and resistance to acids and alkalis, making them suitable for use as dielectric fluids in transformers and capacitors, and as heat transfer fluids. wikipedia.orgcdc.gov

| Aroclor Name | Approximate Chlorine Content (by weight) | Predominant Congener Groups | Contains Octachlorobiphenyls |

|---|---|---|---|

| Aroclor 1242 | 42% | Mono- through Hepta- | No |

| Aroclor 1254 | 54% | Penta- and Hexa- | Minor amounts |

| Aroclor 1260 | 60% | Hexa-, Hepta-, Octa- | Yes |

| Aroclor 1262 | 62% | Hepta-, Octa-, Nona- | Yes |

| Aroclor 1268 | 68% | Octa-, Nona-, Deca- | Yes |

This table summarizes the general composition of common Aroclor mixtures. The presence of octachlorobiphenyls like PCB 194 is characteristic of the highly chlorinated formulations. Data sourced from multiple references. epa.govcdc.govoto-env.comgcms.cznih.gov

A significant pathway for the entry of PCB 194 into the environment has been through the release of the Aroclor mixtures containing it. epa.gov Leaks from electrical equipment such as transformers and capacitors, which were designed for long operational lives, represent a major source of historical and ongoing contamination. eatechnology.com Improper disposal practices, including illegal dumping of PCB wastes and the placement of PCB-containing consumer products and industrial materials into standard landfills not equipped to handle hazardous waste, have also contributed to widespread environmental distribution. epa.gov Furthermore, spills during the transport and handling of these chemicals have led to localized but high levels of contamination.

Secondary Formation Pathways in the Environment

Even after the ban on their production, PCBs, including this compound, can be unintentionally generated and released into the environment. ehn.orgwikipedia.org These are often referred to as "inadvertent PCBs" or iPCBs. nih.govepa.gov

PCBs can be formed as unintentional by-products during various combustion processes, particularly those involving chlorinated materials. researchgate.net The incineration of municipal and industrial waste can generate PCBs if the right precursors (carbon, chlorine) and temperature conditions are present. researchgate.net Fires involving older electrical equipment containing PCB-laden fluids are another documented source of PCB release, where the partial combustion of the original Aroclor mixture can lead to the formation of other PCB congeners and related toxic compounds. eatechnology.com

Inadvertent PCB production can occur in a range of modern manufacturing processes that involve chlorine, carbon sources, and high temperatures. nih.govresearchgate.net The manufacturing of certain pigments and dyes, for example, has been identified as a source of iPCBs. epa.govresearchgate.netacs.org Some studies have found that highly chlorinated congeners, including those with eight to ten chlorine atoms like PCB 194, are associated with non-Aroclor sources such as paints. nih.gov

Industrial thermal processes like metal smelting have also been cited as potential sources for the unintentional formation of PCBs. researchgate.net While direct formation during petroleum refining is less documented, the oil and gas industry was a major user of PCB-containing fluids in turbines and hydraulic systems, and as additives in pipeline liquids, leading to contamination within that infrastructure. northernnaturalgas.com

Formation from Precursor Compounds

The formation of this compound can occur through several pathways, primarily through deliberate chemical synthesis or as a byproduct of industrial processes and the degradation of more highly chlorinated biphenyls.

Laboratory Synthesis via Ullmann Reaction

The Ullmann reaction provides a classic method for the synthesis of symmetric biaryls. fossee.inorganic-chemistry.org In the case of this compound, this would involve the coupling of two molecules of an appropriately substituted chlorobenzene (B131634). The most plausible precursor for a symmetric synthesis is 1,2,3,4-tetrachlorobenzene.

The general mechanism of the Ullmann reaction involves the use of copper as a catalyst, often at elevated temperatures, to facilitate the formation of a new carbon-carbon bond between the two aryl halide molecules. fossee.in While specific reaction conditions for the synthesis of PCB 194 are not extensively detailed in readily available literature, the principles of the Ullmann reaction suggest a pathway as illustrated below:

Reaction Scheme:

2 C₆H₂Cl₄ + Cu → C₁₂H₂Cl₈ + CuCl₂

While detailed experimental data on the direct synthesis of PCB 194 is limited in the public domain, the table below outlines the key components involved in its hypothetical synthesis via the Ullmann reaction based on established chemical principles.

| Precursor Compound | Catalyst | Reaction Type | Product |

| 1,2,3,4-Tetrachlorobenzene | Copper (Cu) | Ullmann Coupling | This compound |

This table illustrates the theoretical synthesis of this compound based on the principles of the Ullmann reaction.

Formation in Industrial Processes

Polychlorinated biphenyls were historically produced commercially through the direct chlorination of biphenyl. epa.gov This process would result in a mixture of different PCB congeners, with the degree of chlorination depending on the reaction conditions. It is plausible that this compound could have been a component of these highly chlorinated technical mixtures.

Furthermore, chlorinated benzenes are used as solvents and intermediates in various industrial chemical syntheses. fossee.inepa.gov The manufacturing processes of certain chlorinated organic chemicals have been identified as potential sources of unintentionally produced PCBs. researchgate.net For instance, the production of chlorobenzene and chloroethylene can lead to the formation of various chlorinated byproducts, including different PCB congeners. researchgate.net

Formation from the Degradation of Higher Chlorinated Biphenyls

Another potential pathway for the formation of this compound is through the degradation of more highly chlorinated biphenyls, such as nonachlorobiphenyls and decachlorobiphenyl (B1669993).

Thermal Degradation: Studies on the thermal decomposition of decachlorobiphenyl (PCB 209) have shown that at high temperatures, it can break down into less chlorinated congeners. epa.govepa.govresearchgate.net While the specific distribution of the resulting congeners can vary depending on the conditions, the formation of octachlorobiphenyls is a possible outcome. Research on the thermal decomposition of PCBs indicates that they are more stable than many other organic compounds but will degrade at temperatures between 640 and 740°C. epa.gov

Photochemical Degradation: The exposure of highly chlorinated PCBs to ultraviolet (UV) light can also lead to their degradation through reductive dechlorination, where chlorine atoms are sequentially removed from the biphenyl structure. Research has demonstrated that nonachlorobiphenyls can be reductively dechlorinated to form octachlorobiphenyls upon exposure to UV light or through microbial action. ubc.ca This process is a potential environmental pathway for the formation of PCB 194 from more heavily chlorinated precursors.

The following table summarizes the potential formation of this compound from higher chlorinated precursors.

| Precursor Compound | Process | Product |

| Nonachlorobiphenyls | Reductive Dechlorination (e.g., microbial) | This compound |

| Decachlorobiphenyl | Thermal Decomposition | This compound and other lower chlorinated congeners |

This table outlines potential degradation pathways that can lead to the formation of this compound in the environment.

Environmental Distribution and Occurrence of 2,2 ,3,3 ,4,4 ,5,5 Octachlorobiphenyl

Global and Regional Spatial Distribution Patterns

The spatial distribution of PCBs, including the highly chlorinated congener PCB 194, is largely influenced by historical usage patterns and atmospheric and oceanic transport. Higher concentrations of PCBs are generally found in and around urban and industrial areas. nih.gov In contrast, lower levels are typically observed in rural and remote locations. nih.gov

Long-range atmospheric transport plays a crucial role in the global distribution of PCBs. nih.gov Lighter, less chlorinated PCBs are more volatile and thus more readily transported through the atmosphere. nih.gov However, even heavier congeners like PCB 194 can be transported long distances, leading to their presence in remote ecosystems such as the Arctic. fws.govresearchgate.net Studies of polar bears across different Arctic regions have shown varying concentrations and patterns of PCB congeners, including PCB 194, suggesting different pollution sources and transport pathways. researchgate.net

Occurrence in Environmental Matrices

2,2',3,3',4,4',5,5'-Octachlorobiphenyl has been detected in all major environmental compartments, including the atmosphere, aquatic systems, terrestrial systems, and biota.

While specific concentration data for PCB 194 in the atmosphere is limited, studies on general PCB distribution indicate that urban and industrial air typically contains higher concentrations than rural air. nih.gov PCBs in the atmosphere exist in both the gas phase and associated with aerosols. The partitioning between these two phases depends on the congener's physical-chemical properties and ambient temperature. Highly chlorinated PCBs like PCB 194 have lower volatility and are more likely to be associated with particulate matter. This association facilitates their removal from the atmosphere through wet and dry deposition.

PCBs are widespread in aquatic environments. In the North Atlantic Ocean, average PCB concentrations in surface waters have been reported to be around 20 parts per trillion. nih.gov Studies in Tokyo Bay, Japan, found total PCB concentrations (sum of all 209 congeners) in surface and bottom waters ranging from 120 to 1100 pg L⁻¹ and 83 to 910 pg L⁻¹, respectively. rsc.org

Wastewater treatment plants (WWTPs) can be a significant source of PCBs to aquatic systems. nih.govnih.gov While treatment processes can remove a substantial portion of PCBs from wastewater, detectable levels can still be present in the final effluent. nih.govresearchgate.net For instance, a study of a large municipal WWTP found that the continuous effluent was a major contributor of PCBs to the receiving river. nih.gov

Soils and sediments act as major sinks for persistent organic pollutants like PCBs. In agricultural soils of an irrigation area in the Yellow River Basin, the detection rates of various PCB congeners were high, with concentrations varying across different soil layers. lgcstandards.com A study of farmland soils adjacent to electronic circuit board dismantling ruins in China found Σ₂₀PCBs concentrations as high as 1,321.3 ± 132.1 μg kg⁻¹ in the topsoil. accustandard.com

Sediments in the Baltic Sea have been extensively studied for PCB contamination. helcom.finih.govresearchgate.netnih.govmdpi.com Concentrations of the sum of seven indicator PCBs (Σ₇PCB) in surface sediments averaged 3.66 ± 2.89 ng g⁻¹ dry weight (dw). nih.gov In dated sediment cores from the Baltic Sea, PCB concentrations have shown a decreasing trend over the last 20 years. helcom.fi

Sewage sludge from WWTPs can contain elevated levels of PCBs. researchgate.net In Romania, the sum of PCB congeners in sewage sludge from various municipal WWTPs was found to be below the maximum allowable concentration for agricultural use. researchgate.net

Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain. fws.gov This leads to the highest concentrations being found in top predators.

Studies on polar bears (Ursus maritimus) from Alaska and a transect from Svalbard to the Chukchi Sea have detected PCB 194. fws.govresearchgate.net In adult male polar bears from Alaska, PCB 194 was one of six congeners that accounted for 92% of the total PCBs measured. fws.gov The geometric mean concentration of the sum of 18 PCB congeners was 2.49 ± 1.41 µg/g lipid weight (lw) in polar bears from the Southern Beaufort Sea and 1.54 ± 1.69 µg/g lw in those from the Chukchi/Bering Seas. fws.gov A study on adult female polar bears found that those from Franz Josef Land and the Kara Sea had the highest ΣPCB levels, with decreasing trends observed eastwards and westwards from this region. researchgate.net

In small mammals from a contaminated landfill site, the accumulation of different PCB congeners varied with the feeding strategy of the species. nih.gov The insectivorous common shrew (Sorex araneus) had the highest body concentrations of total PCBs, with heavily chlorinated congeners like PCB 153, 138, and 180 being the most abundant. nih.gov

Temporal Trends in Environmental Concentrations

Studies of dated sediment cores provide valuable insights into the historical trends of environmental contamination. In the Baltic Sea, sediment cores have shown a decrease in PCB concentrations over the last two decades, with calculated half-lives for several indicator PCBs ranging from 14 to 17 years. helcom.fi A more recent study reported a half-life of 21.6 ± 1.9 years for the sum of seven indicator PCBs in Baltic Sea surface sediments. nih.gov In San Francisco Bay, the modeled half-life for PCB 194 was estimated to be 30 years. researchgate.net

Long-term atmospheric monitoring in North America has also shown a general decline in PCB concentrations since their ban. nih.gov However, the rate of decline for some congeners has slowed in recent years. nih.gov

Data Tables

Table 1: PCB 194 Concentrations in Biota

| Species | Location | Tissue | Concentration | Unit | Reference |

| Polar Bear (Ursus maritimus) | Southern Beaufort Sea | Adipose Tissue | Part of Σ18PCBs: 2.49 ± 1.41 | µg/g lipid weight | fws.gov |

| Polar Bear (Ursus maritimus) | Chukchi/Bering Seas | Adipose Tissue | Part of Σ18PCBs: 1.54 ± 1.69 | µg/g lipid weight | fws.gov |

| Polar Bear (Ursus maritimus) | Svalbard | Blood | Part of Σ6PCBs: 5,043 | ng/g lipid weight | researchgate.net |

| Polar Bear (Ursus maritimus) | Franz Josef Land | Blood | Part of Σ6PCBs: 11,194 | ng/g lipid weight | researchgate.net |

| Polar Bear (Ursus maritimus) | Kara Sea | Blood | Part of Σ6PCBs: 9,412 | ng/g lipid weight | researchgate.net |

| Polar Bear (Ursus maritimus) | East Siberian Sea | Blood | Part of Σ6PCBs: 3,564 | ng/g lipid weight | researchgate.net |

| Polar Bear (Ursus maritimus) | Chukchi Sea | Blood | Part of Σ6PCBs: 2,465 | ng/g lipid weight | researchgate.net |

Table 2: Temporal Trends of PCBs in Sediments

| Location | Time Period | Pollutant | Half-life (years) | Reference |

| Baltic Sea | Last 20 years | PCB 118, 138, 153, 180 | 17, 14, 17, 17 | helcom.fi |

| Baltic Sea | 1993-2022 | Σ₇PCB | 21.6 ± 1.9 | nih.gov |

| San Francisco Bay | Modeled | PCB 194 | 30 | researchgate.net |

Environmental Transport and Partitioning Dynamics of 2,2 ,3,3 ,4,4 ,5,5 Octachlorobiphenyl

Inter-Compartmental Exchange Processes

The transfer of 2,2',3,3',4,4',5,5'-octachlorobiphenyl between different environmental media is a continuous cycle involving volatilization, deposition, and interfacial transport. This dynamic is crucial in understanding its widespread distribution.

The environmental cycling of PCBs involves their volatilization from terrestrial and aquatic surfaces into the atmosphere, followed by subsequent removal and deposition. epa.gov For highly chlorinated congeners like this compound, the tendency to exist in the vapor phase is lower compared to less chlorinated PCBs. Instead, it is more likely to associate with atmospheric particulate matter due to its low vapor pressure. epa.govepa.gov While the rate of volatilization may be low, its stability and persistence can make this a significant long-term loss process from soil and water. epa.gov

The primary mechanism for removing particle-associated PCBs from the atmosphere is through wet and dry deposition. epa.gov This process returns the compound to terrestrial and aquatic ecosystems, contributing to its environmental persistence and cycling. epa.gov The dominant atmospheric transformation process for PCBs is likely the vapor-phase reaction with hydroxyl radicals. epa.gov

The exchange of this compound at the air-water interface is a critical component of its environmental fate. This transport is bidirectional, involving volatilization from the water surface to the atmosphere and deposition from the atmosphere back into the water. epa.gov Although PCBs are characterized by low water solubility and moderate volatility from water, the vast surface area of water bodies makes this interfacial transport a significant factor in their global distribution. unh.eduepa.gov The environmental cycling process, where PCBs previously introduced into the environment are revolatilized, is now considered a major source of their release. epa.gov

When released into aquatic environments, a significant fate process for this compound is its strong tendency to adsorb to sediment and suspended particulate matter. epa.gov Due to the hydrophobic nature of PCBs, their concentrations in sediment are often substantially greater than in the corresponding water column. unh.eduepa.gov This partitioning behavior effectively makes sediments a major sink and long-term reservoir for these compounds.

The octanol-water partition coefficient (Kow) is a key indicator of how a PCB will partition between organic, fat-like environments and aqueous environments. unh.eduwikipedia.org A high Kow value, typical for highly chlorinated PCBs, signifies low water solubility and a strong affinity for organic matter, such as that found in soil and sediment. unh.edu In soil, this results in low mobility, with the compound binding tightly to soil particles, though it may leach in the presence of mobile organic solvents. epa.gov The partitioning between soil and water can be quantified using the soil/water partition equation, which relates contaminant concentrations in soil moisture to the total concentration in a soil sample. groundwatersoftware.com

Equation for Soil/Water Partitioning of Organic Contaminants This equation from the EPA relates the total contaminant concentration in a soil sample to the concentration in the soil moisture. groundwatersoftware.com

| Variable | Description | Unit |

|---|---|---|

| Ct | Total soil concentration | mg/kg |

| Cw | Aqueous concentration (in soil moisture) | mg/L |

| koc | Soil organic carbon/water partition coefficient | L/kg |

| foc | Fraction of organic carbon in the soil | kg/kg |

| Pw | Water-filled soil porosity | Lwater/Lsoil |

| Pa | Air-filled soil porosity | Lair/Lsoil |

| Pb | Dry soil bulk density | kg/L |

| Hd | Dimensionless Henry's Law constant | (mg/Lair)/(mg/Lwater) |

Data from the EPA Soil Screening Guidance Technical Support Document. groundwatersoftware.com

Sorption and Desorption Mechanisms

Sorption processes are fundamental to the environmental distribution of this compound, controlling its concentration in the dissolved phase and its association with solid matrices.

This compound exhibits a strong affinity for organic carbon and particulate matter. epa.gov This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which for PCBs is generally high (often above 5000), indicating strong binding. epa.gov This high adsorption potential means the compound will be predominantly found associated with soil, sediment, and suspended solids rather than dissolved in water. epa.gov

Research on various PCB congeners has shown that adsorption decreases as the degree of chlorination increases, which is attributed to the conformational impediments of more highly chlorinated PCB molecules. mdpi.com Studies on the adsorption of PCBs to microplastics have also revealed that the type of polymer influences the sorption capacity. mdpi.com

The specific characteristics of the sorbent matrix play a crucial role in the sorption and bioavailability of PCBs. usgs.gov The form of carbonaceous matter in soil or sediment significantly affects how strongly a PCB is bound. usgs.gov For instance, studies have shown that contaminant bioavailability is strongly dependent upon the type of particle to which the contaminant is sorbed, with different absorption efficiencies observed for particles like activated carbon, coke, peat, char, and wood. usgs.gov

In the context of microplastics, glassy polymers such as polystyrene (PS) and polyethylene (B3416737) terephthalate (B1205515) (PET) have demonstrated a higher affinity for PCBs compared to rubbery polymers like polyethylene (PE). mdpi.com The mechanism of interaction also varies; polymers that can form π-π interactions with PCBs tend to show better adsorption percentages than those where only van der Waals forces are at play. mdpi.com The fraction of organic carbon (foc) in a soil or sediment matrix is a key parameter in predictive models for partitioning, highlighting the importance of matrix composition. groundwatersoftware.com

Factors Influencing PCB Sorption This table summarizes how different matrix characteristics can affect the adsorption of PCBs.

| Matrix Characteristic | Influence on Sorption | Source |

|---|---|---|

| Organic Carbon Content (foc) | Higher organic carbon content leads to stronger sorption. | epa.govgroundwatersoftware.com |

| Type of Carbonaceous Matter | Sorption varies significantly between materials like activated carbon, peat, and wood. | usgs.gov |

| Polymer Type (Microplastics) | Glassy polymers (e.g., PS, PET) show higher affinity than rubbery polymers (e.g., PE). | mdpi.com |

| Interaction Mechanism | π-π interactions lead to stronger adsorption than van der Waals forces. | mdpi.com |

Transport within Environmental Systems

The environmental mobility of this compound, a persistent organic pollutant (POP), is dictated by its chemical and physical characteristics. As a higher-chlorinated congener, it exhibits very low water solubility and low vapor pressure, which significantly influences its partitioning behavior in the environment. cdc.govwikipedia.org These properties mean that it strongly associates with organic carbon found in soil, sediments, and particulate matter.

The table below summarizes key physicochemical properties of this compound that govern its environmental transport.

Physicochemical Properties of this compound (PCB-194)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂Cl₈ | nih.gov |

| Molecular Weight | 429.8 g/mol | nih.gov |

| Water Solubility | Very low, decreases with chlorination | cdc.govnih.gov |

| Vapor Pressure | Low, decreases with chlorination | wikipedia.orgresearchgate.net |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~8.6 | nih.gov |

| Log Kₒc (Organic Carbon-Water Partition Coefficient) | High, estimated between 5.78 - 6.9 | nih.gov |

Hydrological Transport in Aquatic Environments

The transport of this compound in aquatic environments is overwhelmingly dictated by its hydrophobic nature and strong tendency to adsorb to particulate matter. Due to its extremely low water solubility, concentrations in the dissolved phase are minimal. nih.gov Instead, this congener binds tightly to suspended organic and inorganic particles in the water column and settles into the sediment bed.

Research has shown that the vast majority of higher-chlorinated PCBs in aquatic systems are found in the sediment rather than the water column. researchgate.net The high octanol-water partition coefficient (Kₒw) and organic carbon-water partition coefficient (Kₒc) are indicators of this strong affinity for solids. nih.govnm.gov Consequently, the primary mechanism for its movement within rivers, lakes, and oceans is through the transport of these contaminated sediments and suspended particles during events of high flow, dredging, or bioturbation. Resuspension of bottom sediments can reintroduce PCB-194 into the water column, making it available for further transport downstream. Modeling studies of contaminated harbors have identified sediment cycling, including deposition and resuspension, as the dominant transport mechanism for PCBs.

One study focusing on San Francisco Bay estimated the half-life of PCB-194 in the bay to be approximately 30 years, highlighting its extreme persistence and long-term presence in aquatic sediments once introduced. nih.gov

Soil Column Transport and Leaching

The mobility of this compound in soil is exceptionally limited, with leaching into lower soil horizons and groundwater being a minor transport pathway. Its high Kₒc value signifies a strong binding affinity to the organic matter fraction of soil. nm.gov This strong sorption tenaciously holds the compound in the upper, organic-rich soil layers. nm.gov

Studies on the vertical distribution of PCBs in soil profiles confirm this limited mobility. In undisturbed natural soils, concentrations of higher-chlorinated PCBs are highest at the surface and decrease sharply with depth. nih.govresearchgate.net This distribution indicates that the primary mode of accumulation is through atmospheric deposition onto the surface, with very slow subsequent downward movement. nih.gov In agricultural soils that undergo plowing, the distribution may be more uniform throughout the plow layer, but significant migration below this zone is not typically observed. nih.govnih.gov

The potential for leaching is negatively correlated with the Kₒc value; compounds with a high log Kₒc (greater than 4.5) are considered to have low mobility. dergipark.org.tr Given that the estimated log Kₒc for PCB-194 is well above this threshold, its leaching potential is considered negligible under normal environmental conditions. nih.govdergipark.org.tr Transport from soil is more likely to occur via surface runoff of contaminated soil particles during erosion events rather than through leaching in the soil column. researchgate.net

Long-Range Atmospheric Transport

Despite its low volatility, this compound undergoes long-range atmospheric transport, enabling its distribution to remote ecosystems far from original sources. nih.gov This transport is facilitated by the compound's high persistence against degradation and its tendency to adsorb to airborne particulate matter. wikipedia.orgcopernicus.org While lower-chlorinated PCBs are more volatile and travel more readily in the gas phase, the transport of highly chlorinated congeners like PCB-194 is dominated by their association with atmospheric aerosols. researchgate.net

Evidence of this long-range transport comes from the detection of PCB-194 in environmental samples from remote regions such as the Arctic. nih.gov Studies have documented the presence of this congener in Arctic air and snow. nih.gov The process involves atmospheric transport on fine particles, followed by deposition through both wet (in rain and snow) and dry processes. researchgate.netaaqr.org Once deposited, the compound's low volatility prevents significant re-volatilization back into the atmosphere, especially in cold climates, a process known as the "cold trap" effect. This leads to the gradual accumulation of persistent compounds like PCB-194 in polar regions.

Modeling studies predict that due to climate change, concentrations of highly-chlorinated PCBs like PCB-194 in Arctic air may actually increase in the future, potentially by as much as 15% by the end of the century, due to altered environmental transport dynamics. nih.gov Events such as large-scale biomass burning in boreal regions have also been shown to remobilize PCBs stored in soils and vegetation, leading to record-high concentration peaks in the Arctic atmosphere. copernicus.orgresearchgate.net

Biotransformation and Degradation Pathways of 2,2 ,3,3 ,4,4 ,5,5 Octachlorobiphenyl

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For persistent organic pollutants like PCB 194, these mechanisms are often slow but can contribute to their long-term environmental transformation.

Photolysis, or the breakdown of compounds by light, is a primary abiotic degradation pathway for PCBs in the environment. The process for PCBs typically involves the homolysis of the carbon-chlorine (C-Cl) bond upon absorption of ultraviolet (UV) radiation. This cleavage is the predominant initial reaction and leads to the formation of less chlorinated PCB congeners through a process of reductive dechlorination. researchgate.net

Research on various PCB congeners has shown that the photolytic process often begins on the more substituted of the two biphenyl (B1667301) rings. researchgate.net The presence of chlorine atoms in the para-position can facilitate the homolytic cleavage of a C-Cl bond in the ortho-position. researchgate.net Conversely, chlorine atoms in the meta-position tend to decrease the photoreactivity of the congener. researchgate.net For 2,2',3,3',4,4',5,5'-octachlorobiphenyl, its structure is heavily substituted, which would theoretically make it susceptible to photodecay. The process would lead to a stepwise removal of chlorine atoms, generating a series of hepta-, hexa-, and lower-chlorinated biphenyls. It is important to note that under certain conditions, photolysis can also lead to the formation of other toxic compounds, such as polychlorinated dibenzofurans (PCDFs), although the primary pathway is hydrodechlorination. researchgate.net

Hydrolysis is the cleavage of chemical bonds by the addition of water. Polychlorinated biphenyls, including this compound, are generally considered to be highly resistant to hydrolysis under typical environmental conditions. The C-Cl bonds on the aromatic rings are strong and not easily broken by water. This chemical stability is a major reason for the persistence of PCBs in the environment. researchgate.net Their low water solubility and strong tendency to adsorb to soil, sediments, and organic matter further limit their contact with water and thus their potential for hydrolysis. researchgate.net While no specific experimental data on the hydrolysis of PCB 194 were found, the general behavior of highly chlorinated biphenyls suggests that hydrolysis is not a significant degradation pathway.

Microbial Biotransformation

Microbial biotransformation is a key process in the environmental breakdown of many organic pollutants. However, the efficiency of this process for PCBs is highly dependent on the degree and pattern of chlorination.

Aerobic biodegradation of PCBs is a process carried out by various microorganisms that utilize these compounds as a source of carbon and energy. This pathway is generally more effective for lower-chlorinated PCBs, typically those with four or fewer chlorine atoms. nih.gov Highly chlorinated congeners like this compound are significantly more resistant to aerobic attack. nih.gov

The biodegradation of PCBs is often a two-step process involving different microbial communities. The initial step can be anaerobic reductive dechlorination, which removes chlorine atoms and produces less chlorinated congeners. nih.gov These resulting lower-chlorinated biphenyls are then more amenable to degradation by aerobic bacteria. nih.gov Bacteria capable of aerobic PCB degradation, such as strains of Rhodococcus and Paraburkholderia xenovorans, typically possess a set of enzymes encoded by the bph gene cluster. researchgate.netnih.gov However, the ability of these bacteria to degrade highly chlorinated PCBs is limited. For instance, Paraburkholderia xenovorans LB400, a well-studied PCB-degrading bacterium, struggles to degrade congeners with three or more chlorine atoms when they are sorbed to sediment. nih.gov

The critical first step in the aerobic biodegradation of PCBs is the oxidation of the biphenyl structure. This reaction is catalyzed by a powerful enzyme called biphenyl dioxygenase (BDO), a multi-component protein system. nih.govnih.gov BDO introduces two hydroxyl groups onto one of the aromatic rings, typically at adjacent, unchlorinated or lesser-chlorinated carbon atoms. researchgate.net This initial attack creates a cis-dihydrodiol, specifically a chlorinated 2,3-dihydroxy-4-phenylhexa-4,6-diene, which is then dehydrogenated to form the corresponding dihydroxybiphenyl. researchgate.net

The effectiveness of this initial oxidation is heavily influenced by the number and position of chlorine atoms on the biphenyl rings. nih.gov For this compound, the high degree of chlorination, especially the presence of chlorine atoms at all ortho, meta, and para positions on one ring and all but one para position on the other, presents a significant challenge for biphenyl dioxygenase. The bulky chlorine atoms can cause steric hindrance, preventing the PCB molecule from properly binding to the active site of the enzyme. nih.gov This steric hindrance is a primary reason for the recalcitrance of highly chlorinated PCBs to aerobic biodegradation.

Table 1: Key Enzymes in the Initial Aerobic Biodegradation of PCBs

| Enzyme | Gene | Function |

|---|---|---|

| Biphenyl Dioxygenase | bphA | Catalyzes the initial dihydroxylation of the biphenyl ring. researchgate.net |

Following the initial dihydroxylation, the next step in the aerobic degradation pathway is the cleavage of the now-hydroxylated aromatic ring. This reaction is catalyzed by another key enzyme, 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC). researchgate.net This enzyme cleaves the C-C bond between the two hydroxylated carbons, opening the aromatic ring and forming a yellow-colored meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). researchgate.net

The resulting linear compound is then further broken down by a hydrolase, encoded by the bphD gene, into a chlorobenzoic acid and a five-carbon aliphatic acid (2-hydroxypenta-2,4-dienoic acid). researchgate.net These smaller molecules can then be funneled into the central metabolism of the bacterium.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | PCB 194 |

| Polychlorinated Biphenyls | PCBs |

| Polychlorinated Dibenzofurans | PCDFs |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid | HOPDA |

Aerobic Biodegradation Pathways

Role of Specific Bacterial Consortia

The biodegradation of complex and recalcitrant compounds like this compound is often more efficiently carried out by microbial consortia rather than by individual microbial strains. researchgate.netnih.gov Bacterial consortia consist of multiple, diverse species that work synergistically, providing a wider range of metabolic capabilities and greater resilience to environmental stressors. researchgate.net This cooperative approach allows for the breakdown of compounds that a single species cannot metabolize alone. nih.gov

In the context of polychlorinated biphenyl (PCB) degradation, different members of a consortium can perform distinct roles. For instance, one group of bacteria may initiate the breakdown of a complex molecule, with other species then utilizing the resulting intermediates. nih.gov This division of metabolic labor can prevent the accumulation of toxic intermediate products and drive the degradation process more completely. nih.gov Studies have shown that the degradation efficiency of pollutants is significantly higher in mixed microbial cultures compared to monocultures. nih.govfrontiersin.org For example, a consortium might include anaerobic bacteria capable of reductive dechlorination and aerobic bacteria that can subsequently degrade the less-chlorinated products.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, particularly in environments like sediments, the primary degradation pathway for highly chlorinated PCBs such as this compound is reductive dechlorination. nih.gov This process involves the removal of chlorine atoms from the biphenyl structure, which is a critical first step as highly chlorinated congeners are resistant to aerobic degradation. nih.gov Microorganisms mediate this process by using the chlorinated compounds as electron acceptors, a process sometimes referred to as dehalorespiration. nih.govnih.gov The removal of chlorine atoms reduces the toxicity of the PCBs and produces less chlorinated congeners that can be further degraded by aerobic bacteria. nih.gov

Dechlorination Patterns and Congener Specificity

The anaerobic dechlorination of PCBs exhibits distinct patterns of chlorine removal and congener specificity, which are influenced by the microbial populations present and the environmental conditions. acs.org Generally, chlorines in the meta and para positions of the biphenyl rings are more readily removed than those in the ortho positions. researchgate.net However, ortho dechlorination has also been observed, though it is considered a rarer event and often occurs after initial meta and/or para dechlorination. researchgate.netnih.gov

For highly chlorinated congeners, the dechlorination process is stepwise. For example, studies on the dechlorination of 2,3,5,6-tetrachlorobiphenyl (B164875) by anaerobic microbial cultures from Baltimore Harbor sediments showed initial removal of meta chlorines, followed by the slower removal of ortho chlorines. nih.govnih.gov The dechlorination of other congeners like 2,3,4,5,6-pentachlorobiphenyl (B96224) has been shown to proceed through a sequence of dechlorination steps, ultimately leading to less chlorinated biphenyls. researchgate.net The specific pathways and the resulting daughter products are highly dependent on the specific microbial consortia present at a contaminated site. acs.org

Table 1: Observed Dechlorination Reactions in Anaerobic Sediments

| Original Congener | Dechlorination Position(s) | Resulting Product(s) | Reference |

| 2,3,5,6-Tetrachlorobiphenyl | meta, then ortho | 2,5-Dichlorobiphenyl, 2,6-Dichlorobiphenyl, 3,5-Dichlorobiphenyl | nih.govnih.gov |

| 2,3,4,5,6-Pentachlorobiphenyl | meta, ortho, para | 2,3,4,6-Tetrachlorobiphenyl, 2,4,6-Trichlorobiphenyl | researchgate.net |

| 2,3,5-Trichlorobiphenyl | ortho | 3,5-Dichlorobiphenyl | researchgate.net |

| 2,3,6-Trichlorobiphenyl | ortho | Not specified | researchgate.net |

Microbial Communities Involved in Anaerobic Degradation

Specific groups of anaerobic bacteria have been identified as key players in the reductive dechlorination of PCBs. Among the most well-documented are members of the phylum Chloroflexi, particularly the genus Dehalococcoides. These organisms are known to carry out dehalorespiration, using chlorinated compounds as terminal electron acceptors for energy production. nih.gov

In addition to Dehalococcoides, other bacteria have been implicated in PCB dechlorination. For example, cocultures containing Dehalobium chlorocoercia (strain DF-1) and Desulfovibrio species have demonstrated the ability to dechlorinate PCBs. nih.gov Strain DF-1, an ultramicrobacterium, was shown to be capable of dechlorinating PCBs with doubly flanked chlorines, both as single congeners and within commercial mixtures like Aroclor 1260. nih.gov The requirement of a coculture with Desulfovibrio suggests a synergistic relationship, where one organism may provide essential growth factors for the other. nih.gov The presence of sulfate-reducing bacteria alongside dechlorinating organisms is a recurring theme in many contaminated sediments. nih.gov

Environmental Conditions Influencing Anaerobic Dechlorination

The rate and extent of anaerobic dechlorination of octachlorobiphenyls are significantly influenced by various environmental factors. The redox potential of the environment is a critical parameter, with dechlorination occurring under strongly reducing (anaerobic) conditions. acs.org The presence of suitable electron donors, such as hydrogen or short-chain fatty acids, is also necessary to fuel the metabolic activity of the dechlorinating bacteria. nih.gov

The composition of the sediment or soil matrix can also play a role. For instance, the presence of sediment has been shown to stimulate dechlorination activity, possibly by providing essential micronutrients, a surface for microbial attachment, or by influencing the bioavailability of the PCBs. nih.gov In some cases, sustained dechlorination has been achieved in the absence of sediment, but often with a longer lag phase. nih.govnih.gov

Furthermore, a practice known as "halopriming," which involves the addition of specific halogenated compounds, can stimulate the activity of indigenous dechlorinating bacteria. nih.gov The addition of a readily dechlorinated congener can induce the enzymatic machinery required for the process and increase the biomass of the key microbial players, thereby enhancing the degradation of more persistent congeners. nih.gov

Enantioselective Biodegradation of Chiral Octachlorobiphenyl Congeners

While this compound (PCB 194) is an achiral molecule, other octachlorobiphenyl congeners possess chiral properties due to restricted rotation around the bond connecting the two phenyl rings. This chirality means they can exist as two non-superimposable mirror images, or enantiomers. The biodegradation of these chiral PCBs can be enantioselective, meaning that microorganisms may preferentially degrade one enantiomer over the other. nih.gov

This enantioselectivity is a result of the stereospecific nature of the enzymes involved in the degradation process. nih.gov The three-dimensional structure of an enzyme's active site may accommodate one enantiomer more effectively than the other, leading to different rates of transformation. The extent and direction of enantioselectivity can vary depending on the specific microbial species, the congener structure, and environmental conditions. nih.gov

Studies on various chiral persistent organic pollutants (POPs) have demonstrated that enantioselective biotransformation is a common phenomenon in different organisms, including mammals, fish, and microorganisms. nih.gov Changes in the enantiomeric fraction (the relative abundance of the two enantiomers) in environmental samples can serve as an indicator of active biodegradation. nih.gov While much of the research has focused on lower-chlorinated chiral PCBs, the principles of enantioselective degradation are applicable to chiral octachlorobiphenyls as well. The cytochrome P450 enzyme system is often implicated in the enantioselective biotransformation of chiral POPs. nih.gov

Phytoremediation and Plant-Mediated Transformation

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain contaminants from soil and water. nih.govnih.gov For hydrophobic and persistent compounds like this compound, several plant-based mechanisms can contribute to their remediation. nih.gov These include:

Phytoextraction : The uptake of contaminants from the soil by plant roots and their translocation to and accumulation in the shoots. nih.gov

Phytotransformation : The enzymatic breakdown of contaminants within the plant tissues. nih.gov

Rhizoremediation : The degradation of contaminants in the soil surrounding the plant roots (the rhizosphere) by microorganisms whose activity is stimulated by root exudates. nih.gov

Phytovolatilization : The uptake and subsequent transpiration of contaminants into the atmosphere. nih.gov

Research has identified several plant species that show promise for the phytoremediation of PCBs. For example, members of the cucurbit family, such as pumpkin (Cucurbita pepo), have demonstrated a high capacity for PCB uptake and accumulation. vcu.edu Other plants like tall fescue and various sedges have also been noted for their potential in PCB remediation. vcu.edu

Plants can also secrete enzymes, such as peroxidases and dehydrogenases, into the rhizosphere that can contribute to the degradation of PCBs. mdpi.com Furthermore, the synergistic action between plants and their associated microbial communities is a key aspect of phytoremediation. mdpi.com Plants can be inoculated with specific PCB-degrading bacteria to enhance the breakdown of these pollutants in the root zone. nih.gov The development of transgenic plants engineered with bacterial genes for PCB degradation represents a novel approach to improve the efficiency of phytoremediation. nih.gov

Table 2: Plant Species with Demonstrated Potential for PCB Phytoremediation

| Plant Species | Common Name | Key Findings | Reference |

| Cucurbita pepo | Pumpkin | Consistently high root and shoot concentrations and total plant accumulation of PCBs. | vcu.edu |

| Festuca arundinacea | Tall Fescue | Identified as a top contender for PCB phytoremediation. | vcu.edu |

| Carex spp. | Sedge | Showed significant potential for PCB accumulation. | vcu.edu |

| Salix spp. | Willow | Used in studies with genetically modified bacteria to improve rhizoremediation. | nih.gov |

| Nicotiana tabacum | Tobacco | Genetically modified with bacterial genes to produce PCB-degrading enzymes. | nih.gov |

Uptake and Translocation in Plant Systems

The entry of this compound, a highly chlorinated and lipophilic compound, into plant systems is a significant challenge. The primary route of uptake from contaminated soil is through the root system. pjoes.com However, the efficiency of this uptake and the subsequent movement (translocation) to aerial parts of the plant, such as stems and leaves, is inversely related to the compound's degree of chlorination and its hydrophobicity, often measured by the octanol-water partition coefficient (log Kow). nih.govnih.gov

Due to its high log Kow, this compound has a strong tendency to adsorb to soil organic matter and the surface of plant roots, which limits its bioavailability and mobility. pjoes.comresearchgate.net Studies on various plant species have consistently shown that highly chlorinated PCBs are absorbed by roots but exhibit very poor translocation to the shoots. pjoes.comnih.gov The majority of the absorbed compound remains sequestered within the root tissues, particularly concentrated in the outer layers or peel. pjoes.com While some plant species, such as those in the Cucurbita genus (e.g., pumpkins), have demonstrated a greater capacity to translocate a wider range of PCB congeners, this is an exception rather than the rule. nih.gov For most plants, translocation factors for highly chlorinated PCBs are typically well below 1, indicating minimal movement from root to shoot. researchgate.net

Table 1: Relationship Between PCB Properties and Plant Uptake

This table illustrates the general principles of how a PCB congener's physical-chemical properties influence its uptake and movement within plants. Specific values for this compound are included for reference.

| Property | General Trend with Increasing Value | Implication for this compound |

| Degree of Chlorination | Decreased uptake and translocation | High (8 Chlorine atoms) - Poor uptake and very limited translocation. |

| Lipophilicity (log Kow) | Decreased water solubility and mobility within the plant's vascular system (xylem) | High (log Kow ≈ 8.6) nih.gov - Strong adsorption to roots, minimal translocation. |

| Water Solubility | Increased uptake and translocation potential | Extremely low - Limits absorption from soil water and movement in the transpiration stream. |

| Volatility | Can lead to atmospheric deposition on leaves, bypassing root uptake. | Low - Root absorption is the primary, though limited, pathway from soil. |

Plant Metabolic Pathways (e.g., cytochrome P-450 mediated hydroxylation)

Once inside the plant tissues, this compound can undergo metabolic transformation, which constitutes Phase I of the plant's detoxification system. The central enzymatic players in this phase are cytochrome P450 monooxygenases (CYPs). nih.govnih.govmdpi.com These enzymes are a large and diverse family of proteins that catalyze the oxidation of a wide variety of foreign compounds (xenobiotics). nih.govgsartor.org

The primary reaction catalyzed by CYPs in the context of PCB metabolism is hydroxylation. nih.govresearchgate.net In this process, a chlorine atom on the biphenyl ring is replaced by a hydroxyl (-OH) group, or a hydroxyl group is added to an available carbon position. This reaction increases the polarity and water solubility of the molecule, making it more amenable to further metabolic reactions. While direct experimental evidence for the specific hydroxylated metabolites of this compound in plants is limited, studies with other PCB congeners have shown that plants can produce various hydroxylated PCBs (OH-PCBs). nih.govnih.govresearchgate.net The position of hydroxylation is dependent on both the plant species and the specific enzymatic machinery it possesses. researchgate.net Peroxidases may also play a role in this initial oxidative step. nih.gov

Conjugation and Sequestration in Plant Tissues

Following the initial hydroxylation, the resulting OH-PCBs enter Phase II of the detoxification pathway. In this phase, the now more reactive metabolites are conjugated with endogenous molecules, such as sugars (e.g., glucose) or glutathione (B108866). nih.gov This conjugation step, catalyzed by enzymes like glycosyltransferases and glutathione S-transferases, further increases the water solubility of the metabolite and marks it for transport and storage. nih.govresearchgate.net

The final step, Phase III, involves the sequestration of these water-soluble conjugates away from metabolically active regions of the cell to prevent potential toxicity. The primary destination for sequestration is the large central vacuole, a membrane-bound organelle that can occupy a significant portion of the plant cell volume. nih.govucdavis.edunih.gov Specialized transport proteins, such as ATP-binding cassette (ABC) transporters located on the vacuolar membrane (tonoplast), are responsible for actively pumping the conjugates from the cytoplasm into the vacuole. nih.gov Alternatively, the PCB metabolites can be irreversibly bound into the cell wall matrix, incorporating into components like lignin. nih.gov This process of conjugation and subsequent sequestration effectively removes the compound from cellular circulation, representing a form of detoxification for the plant.

Comparison of Degradation Rates and Mechanisms across Environmental Media

The degradation of this compound is exceedingly slow across all environmental compartments, a characteristic attributable to its high number of chlorine atoms and stable chemical structure. cevooh.cz Its persistence is a defining feature, with estimated half-lives ranging from years to decades in soil and sediments. cevooh.cz The mechanisms and rates of degradation vary significantly depending on the environmental medium and, crucially, on the presence or absence of oxygen.

In anaerobic environments , such as deeper layers of sediment, the primary degradation mechanism is reductive dechlorination. nih.govnih.gov This process is carried out by anaerobic microorganisms that use the chlorinated biphenyl as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This is a critical first step for highly chlorinated congeners like octachlorobiphenyl, as it reduces their toxicity and transforms them into less-chlorinated biphenyls. nih.govnih.gov The rate of anaerobic dechlorination is generally slow and is influenced by factors such as the availability of electron donors and the specific microbial communities present. nih.gov

In aerobic environments , such as surface soil and oxygenated water, the primary degradation mechanism is oxidation. Aerobic bacteria can break open the biphenyl rings, a process that can potentially lead to complete mineralization (degradation to carbon dioxide, water, and chloride ions). nih.govnih.gov However, aerobic bacteria are generally effective only against lightly chlorinated PCBs (typically those with four or fewer chlorine atoms). nih.gov Highly chlorinated congeners like this compound are highly resistant to aerobic attack. epa.gov

Therefore, the most effective environmental degradation pathway for this compound involves a sequential anaerobic-aerobic process. nih.govresearchgate.net The compound must first undergo anaerobic dechlorination in sediments or anoxic zones in soil to produce lower-chlorinated congeners. These less-chlorinated products can then be degraded more readily if they are transported to an aerobic environment.

Table 2: Comparative Degradation of this compound in Environmental Media

This table provides a qualitative comparison of degradation rates and the dominant mechanisms for this compound in different environmental settings.

| Environmental Medium | Dominant Process | Primary Mechanism | Relative Degradation Rate | Key Factors |

| Aerobic Soil | Biotic & Abiotic | Oxidative degradation (microbial) | Extremely Slow / Negligible | Highly resistant to aerobic attack. Rate limited by bioavailability and microbial capability. nih.govepa.gov |

| Anaerobic Sediment | Biotic | Reductive Dechlorination (microbial) | Very Slow | Crucial first step for breaking down highly chlorinated PCBs. Produces less chlorinated, more degradable congeners. nih.govnih.gov |

| Surface Water (Aerobic) | Abiotic & Biotic | Photolysis (minor), Oxidative degradation (microbial) | Extremely Slow | Limited by very low water solubility and resistance to aerobic microbes. epa.gov |

Ecological Fate and Trophic Transfer of 2,2 ,3,3 ,4,4 ,5,5 Octachlorobiphenyl

Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Organisms

2,2',3,3',4,4',5,5'-Octachlorobiphenyl, like other PCBs, has a strong tendency to accumulate in living organisms from their environment through processes known as bioaccumulation and bioconcentration. greenfacts.orgnih.gov Bioaccumulation refers to the uptake of the chemical from all sources, including water, food, and sediment, while bioconcentration specifically describes uptake from the water. nih.gov Due to its high lipophilicity, or tendency to dissolve in fats, PCB-194 readily accumulates in the fatty tissues of organisms. greenfacts.orgnih.gov

In aquatic environments, organisms absorb PCBs directly from the water column and from contaminated sediments. greenfacts.org Consequently, bottom-dwelling species often exhibit high concentrations of these compounds. greenfacts.org Terrestrial organisms can accumulate PCBs from contaminated soil and through the consumption of plants that have absorbed these chemicals. greenfacts.org The extent of bioaccumulation is determined by the balance between the rate of uptake and the rate of elimination, which includes metabolic breakdown and excretion. greenfacts.org Highly chlorinated PCBs like PCB-194 are more resistant to metabolic degradation, leading to greater persistence and higher potential for bioaccumulation. nih.gov

Factors Influencing Bioaccumulation Potential

Several key factors influence the bioaccumulation potential of this compound in organisms:

Lipid Content: The high lipophilicity of PCBs means that organisms with a higher percentage of body fat will accumulate greater concentrations of these compounds. auburn.educwejournal.org This is a primary determinant for PCB concentration in fish and other animals. cwejournal.org

Species-Specific Metabolism: The ability of an organism to metabolize and eliminate PCBs varies significantly between species. greenfacts.org Some animals, including certain insects, crabs, birds, and mammals, can transform some PCB congeners, which can reduce their bioaccumulation. greenfacts.org

Trophic Level: An organism's position in the food web is a critical factor. greenfacts.org As PCBs are transferred up the food chain, their concentration increases at each successive trophic level. greenfacts.org

Environmental Concentration: The concentration of PCBs in the surrounding environment, such as in water and sediment, directly impacts the level of uptake by organisms. greenfacts.org

Age and Size: In some cases, older and larger individuals within a species may show higher PCB concentrations due to a longer period of exposure and accumulation. nih.gov However, this is not a universal trend and can be species-specific. auburn.edu

Habitat and Feeding Habits: The specific habitat and feeding strategies of an organism determine its primary routes of exposure to PCBs. cwejournal.org For example, bottom-feeding fish are likely to have higher PCB levels in areas with contaminated sediments. greenfacts.org

Species-Specific Accumulation Patterns

The accumulation of this compound and other PCBs demonstrates distinct patterns among different species, largely driven by the factors mentioned above.

In aquatic ecosystems, there is a clear hierarchy of accumulation. Plankton and other microorganisms absorb PCBs from the water, and are then consumed by invertebrates like shellfish. greenfacts.org These invertebrates are, in turn, eaten by small fish, which are then prey for larger predatory fish. greenfacts.org This results in progressively higher PCB concentrations at each step. greenfacts.org For instance, studies have shown that fish-eating birds and marine mammals such as seals, dolphins, and whales, which are at the top of the aquatic food web, exhibit some of the highest PCB concentrations. greenfacts.org

A study in the South China Sea found that levels of PCBs were significantly higher in a migratory bird, the intermediate egret, compared to native fish and other bird species, which was attributed to different feeding and living habits. nih.gov Research in the Great Lakes has also documented a significant drop in PCB concentrations in fish like trout since the ban on these chemicals, though they still persist and accumulate. greenfacts.org

The following table illustrates the variability in PCB accumulation across different species and trophic levels.

| Organism Type | Trophic Level | Typical PCB Accumulation Pattern |

| Phytoplankton | Producer | Absorb from water at low concentrations. epa.gov |

| Zooplankton | Primary Consumer | Accumulate PCBs by consuming phytoplankton. epa.gov |

| Shellfish | Primary/Secondary Consumer | Higher concentrations than plankton. greenfacts.org |

| Small Fish | Secondary Consumer | Accumulate from consuming invertebrates and smaller fish. greenfacts.org |

| Large Predatory Fish | Tertiary Consumer | Significantly higher concentrations due to consuming many smaller fish. greenfacts.org |

| Fish-Eating Birds | Top Predator | Very high concentrations, leading to potential health effects. greenfacts.orgepa.gov |

| Marine Mammals | Top Predator | High concentrations stored in blubber. greenfacts.org |

Biomagnification in Food Webs and Trophic Levels

Biomagnification is the process by which the concentration of a persistent substance, such as this compound, increases in organisms at successively higher levels in a food chain. greenfacts.orgepa.gov This occurs because these compounds are not easily broken down or excreted and are stored in the fatty tissues of organisms. greenfacts.org When a predator consumes prey containing PCBs, it also ingests and retains the PCBs from that prey. Over its lifetime, the predator accumulates PCBs from all the prey it consumes, resulting in a much higher concentration than in any individual prey organism. epa.gov

This process is particularly pronounced for highly chlorinated PCBs like PCB-194, which are more resistant to degradation. nih.gov The biomagnification process has been observed in both aquatic and terrestrial food webs. greenfacts.org

Transfer Efficiency Across Trophic Links

The efficiency with which this compound and other PCBs are transferred from one trophic level to the next is a key factor in biomagnification. This transfer is not 100% efficient, but it is high enough to cause significant increases in concentration at higher trophic levels.

Studies have shown a positive correlation between the concentrations of many PCB congeners and the trophic position of an organism, as indicated by stable isotope analysis (specifically, δ¹⁵N values). nih.govnih.gov However, the biomagnification potential can vary for different PCB congeners. For example, highly brominated polybrominated diphenyl ethers (PBDEs) and the highly chlorinated PCB-209 have been shown in some studies to not biomagnify, likely due to their large molecular size, which hinders efficient dietary uptake in fish. nih.gov

Interestingly, research has also indicated that in some cases, biomagnification can be dependent on the body size of the organism rather than its trophic position, particularly in larger fish at the highest trophic levels. nih.gov This is likely due to slower clearance rates of the compounds in larger fish. nih.gov

Consequence of Biomagnification in Top Predators

The process of biomagnification has severe consequences for top predators, as they accumulate the highest concentrations of this compound and other persistent organic pollutants. sustainability-directory.com These high concentrations can lead to a range of adverse health effects. sustainability-directory.com

For example, high levels of PCBs have been linked to reproductive impairment, such as eggshell thinning in birds and reduced fertility. sustainability-directory.com Neurological damage is another significant concern, as some PCBs are neurotoxins. sustainability-directory.com The immune systems of top predators can also be compromised, making them more susceptible to diseases.

A well-known example of the devastating effects of biomagnification is the case of DDT and bald eagles, where the pesticide caused eggshell thinning and a dramatic decline in the eagle population. sustainability-directory.com Similarly, high PCB concentrations in marine mammals like polar bears and in indigenous human populations in the Arctic who consume these animals have been associated with subtle effects on the immune system, brain development, and reproduction. epa.gov

The following table summarizes the potential consequences of PCB biomagnification in top predators.

| Consequence | Description |

| Reproductive Impairment | Can include reduced fertility, eggshell thinning in birds, and developmental abnormalities in offspring due to hormonal disruption. sustainability-directory.com |

| Neurological Damage | Some PCBs are neurotoxins that can lead to behavioral changes and other neurological deficits. sustainability-directory.com |

| Immune System Suppression | High PCB loads can weaken the immune system, increasing vulnerability to infections and diseases. epa.gov |

| Endocrine Disruption | PCBs can interfere with the endocrine system, affecting hormone regulation and leading to various health issues. nih.gov |

| Carcinogenicity | Some PCBs are classified as carcinogenic. nih.gov |

Ecological Impacts and Ecotoxicological Studies (Non-Human Organisms)

The presence of this compound and other PCBs in the environment has wide-ranging ecological impacts. Ecotoxicology is the field that studies the effects of toxic chemicals on all levels of biological organization, from individual organisms to entire ecosystems. arccjournals.com

PCBs are considered persistent organic pollutants (POPs) and their presence in the environment can cause detrimental effects on wildlife. arccjournals.com These effects can range from changes in behavior and reduced growth to more severe physiological and molecular alterations. arccjournals.com For example, exposure to PCBs can impact the reproductive, developmental, and immune systems of various organisms. arccjournals.com

In aquatic ecosystems, the contamination of surface water with man-made toxicants like PCBs can have lethal or sub-lethal effects on populations. arccjournals.com The accumulation of these chemicals in the food web means that the most significant impacts are often seen in top predators, as discussed in the previous section.

Sublethal Effects on Aquatic Ecosystems (e.g., phytoplankton, invertebrates, fish)

The foundation of the aquatic food web is not immune to the effects of PCBs. These compounds can have significant sublethal impacts on phytoplankton, invertebrates, and fish, altering ecosystem dynamics from the ground up.

Phytoplankton: As the base of most aquatic food chains, the health of phytoplankton populations is critical. Studies have shown that PCBs can be toxic to phytoplankton. sccwrp.org Exposure to certain PCB mixtures, such as Aroclor 1254, can reduce algal growth rates and photosynthesis. iaea.org Notably, PCBs can shift community composition by inhibiting the growth of larger phytoplankton like centric diatoms more than smaller forms, favoring smaller algae. iaea.org The uptake of PCBs by phytoplankton is a crucial first step in the bioaccumulation process and can be influenced by environmental factors such as nutrient availability. researchgate.netnih.gov

Invertebrates: Aquatic invertebrates are particularly sensitive to PCB toxicity. Crustaceans are often among the most vulnerable organisms tested. Chronic toxicity tests on the amphipod Hyalella azteca showed that while some highly toxic PCB congeners caused complete mortality, tissue concentration was a better indicator of toxicity than the concentration in the water. nih.gov Interestingly, for this species, a non-coplanar PCB congener was found to be more toxic than a coplanar one, which contrasts with the high toxicity of coplanar PCBs in mammals. nih.gov This highlights the species-specific nature of PCB toxicity.